Methyl isobutyl ketone

Catalog No.
S602990
CAS No.
108-10-1
M.F
C6H12O
CH3COCH2CH(CH3)2
C6H12O
M. Wt
100.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl isobutyl ketone

CAS Number

108-10-1

Product Name

Methyl isobutyl ketone

IUPAC Name

4-methylpentan-2-one

Molecular Formula

C6H12O
CH3COCH2CH(CH3)2
C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3

InChI Key

NTIZESTWPVYFNL-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C

Solubility

1 to 5 mg/mL at 70° F (NTP, 1992)
0.19 M
19 mg/mL at 25 °C
In water, 19,000 mg/L at 25 °C
Slightly soluble in water
Miscible with ethanol, ether, acetone, benzene; soluble in chloroform
Miscible with most organic solvents
Solubility in water, g/100ml at 20 °C: 1.91
miscible with alcohol, ether, and to 1 ml in 50 ml of water
2%

Synonyms

2-Methyl-4-pentanone; 2-Methylpropyl Methyl Ketone; 4-Methyl-2-oxopentane; Hexone; Isobutyl Methyl Ketone; Isopropylacetone; MIBK; MIK; Methyl 2-Methylpropyl Ketone; Methyl iso-Butyl Ketone; Methyl Isobutyl Ketone; NSC 5712; ZMD-D

Canonical SMILES

CC(C)CC(=O)C

MIBK plays a role in various scientific research fields. Its solvent properties make it useful in organic chemistry for dissolving fats, oils, waxes, and some polymers []. It is also used in analytical chemistry for extraction and chromatography techniques.


Molecular Structure Analysis

MIBK's molecular formula is C6H12O. The molecule has a linear carbon chain with a methyl group ((CH3)–) attached to the second carbon and an isobutyl group ((CH3)2CHCH2–) attached to the fourth carbon. A carbonyl group (C=O) is positioned between the third and fourth carbon atoms [].

This structure influences MIBK's polarity. The carbonyl group creates a slightly positive end, while the hydrocarbon chain contributes to a slightly negative end, resulting in a polar molecule []. This polarity influences its solubility and interaction with other molecules in scientific research applications.


Chemical Reactions Analysis

MIBK can undergo various chemical reactions relevant to scientific research. Here are two notable examples:

  • Synthesis: MIBK is primarily produced through the aldol condensation reaction of acetone and butyraldehyde. This reaction involves a base catalyst and dehydrating conditions.
CH3COCH3 + CH3CH2CH2CHO  -> (CH3)2CHCH2COCH3 + H2OAcetone          + Butyraldehyde      -> MIBK                 + Water
  • Dehydration: Under acidic conditions and with heat, MIBK can undergo dehydration to form mesitylene, a hydrocarbon compound [].
(CH3)2CHCH2COCH3 -> (CH3)3C6H3 + H2OMIBK                 -> Mesitylene        + Water

Physical And Chemical Properties Analysis

MIBK exhibits the following physical and chemical properties [, ]:

  • Melting point: -86 °C
  • Boiling point: 116 °C
  • Density: 0.802 g/cm³
  • Solubility: Miscible with most organic solvents, slightly soluble in water
  • Flash point: 17 °C (highly flammable)

MIBK is a hazardous compound and requires proper safety protocols when handling it in scientific research. Here are some key safety concerns:

  • Flammability: MIBK has a low flash point and is highly flammable. It can readily ignite and generate flammable vapors [].
  • Toxicity: Inhalation and skin contact with MIBK can cause irritation, dizziness, nausea, and other health effects []. Chronic exposure may pose additional health risks.
  • Environmental impact: Improper disposal of MIBK can pollute water sources. It is classified as a moderate environmental hazard [].

Organic Chemistry Research:

  • Solvent for reaction media: MIBK acts as a non-polar solvent in various organic reactions, dissolving organic materials and facilitating their interaction. This allows researchers to study reaction mechanisms, reaction kinetics, and product formation under controlled conditions. Source: National Center for Biotechnology Information (NCBI): )

Polymer Science Research:

  • Solvent for polymer synthesis and characterization: MIBK plays a role in the synthesis and characterization of certain polymers. It can dissolve polymers, enabling techniques like viscometry (measurement of viscosity) to determine their molecular weight and size distribution. Source: American Chemical Society (ACS):

Environmental Science Research:

  • Analyzing environmental samples: MIBK's solvent properties are useful in extracting organic contaminants from environmental samples like soil, water, and air. This allows researchers to analyze the presence and concentration of these contaminants for environmental monitoring and pollution assessment. Source: ScienceDirect:

Physical Description

Methyl isobutyl ketone appears as a clear colorless liquid with a pleasant odor. Flash point 73°F. Less dense than water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a fruity, ethereal odour
Colorless liquid with a pleasant odor.

Color/Form

Liquid
Colorless liquid

XLogP3

1.3

Boiling Point

243 to 244 °F at 760 mm Hg (NTP, 1992)
116.5 °C
115.7 °C
117-118 °C
242°F

Flash Point

73 °F (NTP, 1992)
64 °F (18 °C) (Closed cup)
14 °C c.c.
73°F
64°F

Vapor Density

3.45 (NTP, 1992) (Relative to Air)
3.45 (Air = 1)
Relative vapor density (air = 1): 3.45
3.45

Density

0.802 at 68 °F (USCG, 1999)
d204 0.8
0.7965 g/cu cm at 25 °C
Relative density (water = 1): 0.80
0.796-0.799
0.80

LogP

1.31 (LogP)
1.31
log Kow = 1.31
1.38

Odor

Pleasant odor
Faint, ketonic and camphor odor
Fruity, ethereal odo

Melting Point

-120.5 °F (NTP, 1992)
-84.0 °C
-84 °C
-85 °C
-84°C
-84.7 °C
-120.5°F
-120°F

UNII

U5T7B88CNP

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Methyl isobutyl ketone is a colorless liquid. It has a faint, pleasant, sweet odor. It is soluble in water. USE: Methyl isobutyl ketone is an important commercial chemical. It is used as a solvent, in the manufacture of many chemicals, in many chemical processes, in paints, and in dry cleaning products. It is also used as a flavoring agent and in food-contact packaging products. EXPOSURE: Workers that use methyl isobutyl ketone may breathe in vapors or have direct skin contact. The general population may be exposed by breathing air, using consumer products such as house paint and eating foods containing methyl isobutyl ketone as a flavoring. If methyl isobutyl ketone is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Methyl isobutyl ketone vapor is a skin, eye and lung irritant. Central nervous system effects (eg., tiredness, headache, unsteadiness) and gastrointestinal effects (nausea, abdominal pain, loss of appetite) have been reported in humans exposed to moderate air levels. However, no changes in performance on neurobehavioral tests were observed. Limited evidence of liver damage has also been reported with occupational exposure. Repeated skin contact may cause drying and flaking of the skin. Damage to the lungs (chemical pneumonitis) can occur with accidental breathing in of liquid methyl isobutyl ketone. Nervous system effects and liver and kidney damage was observed in laboratory animals exposed to methyl isobutyl ketone via inhalation or oral exposure. Liver toxicity was increased with co-exposure to other known liver toxicants. Leukemia and liver and kidney tumors developed in laboratory animals following lifetime inhalation exposure to methyl isobutyl ketone. Some of the tumors observed may not occur in humans due to differences in tumor development between species. No evidence of infertility or birth defects were noted in laboratory animals exposed to methyl isobutyl ketone before and/or during pregnancy. However, fetal death, decreased offspring weight, and delayed bone development was observed at very high exposure levels that causes severe toxicity and/or death in mothers. The International Agency for Research on Cancer has determined methyl isobutyl ketone as possibly carcinogenic to humans based on sufficient evidence in experimental animals. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of methyl isobutyl ketone based on a lack of human or animal studies at the time of the assessment (2003). The potential for methyl isobutyl ketone to cause cancer in humans is currently under review by the U.S. National Toxicology Program. (SRC)

Vapor Pressure

5 mm Hg at 67.5 °F ; 10 mm Hg at 86.0° F (NTP, 1992)
19.86 mmHg
19.9 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.1
5 mmHg at 67.5°F
16 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

108-10-1

Wikipedia

Methyl isobutyl ketone

Biological Half Life

The absorption and metabolism of MIBK was studied in male Sprague-Dawley rats orally administered a single dose of 5 mmol/kg body weight of MIBK in corn oil, equivalent to 501 mg/kg body weight, by gavage. ... The plasma elimination half-life (t1/2) of MIBK ... was 2.529 hours ... .
In Guinea pigs serum half-lives and clearance times for methyl isobutyl ketone was 66 min and 6 hr respectively.

Use Classification

Hazardous Air Pollutants (HAPs)
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

Mild hydrogenation of mesityl oxide.
By hydrogenation of mesityl oxide over nickel at 160-190 °C, ... .
In /a/ ... three-step process acetone undergoes alkali-catalyzed condensation in the first step to form diacetone alcohol. Dehydration of the latter to mesityl oxide takes place in the liquid phase at 90-130 °C over an acid catalyst, such as phosphoric or sulfuric acid, with high selectivity. Selective hydrogenation of the carbon-carbon double bond in mesityl oxide to give 4-methyl-2-pentanone may be carried out in both the liquid phase and the gas phase with various catalysts, preferably palladium. ... Dehydration and hydrogenation can also be combined into a single process step.
... /A/ two-step process is less important industrially. Acetone is converted in a single step to mesityl oxide, which is then hydrogenated to 4-methyl-2-pentanone in a second step. Catalysts such as copper chromite or zirconium phosphate are used for the condensation, and palladium on aluminum oxide for the hydrogenation. 4-Methyl-2-pentanol is formed as a byproduct.
For more Methods of Manufacturing (Complete) data for Methyl isobutyl ketone (7 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Services
Synthetic rubber manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
2-Pentanone, 4-methyl-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2027, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: methyl isobutyl ketone; Matrix: air; Detection Limit: 0.006 mg/sample.
Method: NIOSH 1300, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl isobutyl ketone; Matrix: air; Detection Limit: 0.02 mg/sample.
Method: NIOSH 2555, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: methyl isobutyl ketone; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 1004; Procedure: gas chromatography with flame ionization detector; Analyte: methyl isobutyl ketone; Matrix: air; Detection Limit: 3.13 picogram.
For more Analytic Laboratory Methods (Complete) data for Methyl isobutyl ketone (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methyl isobutyl ketone was detected in brain, liver, lung, vitreous fluid, kidney, and blood of 2 individuals who died from exposure to painting sprays, by packed and open tubular gas chromatographic column and mass spectroscopy.
A gas chromatography procedure for detecting solvents in biological fluids is described. Method requires 0.05 mL of sample & n-pentane as solvent. Methyl isobutyl ketone was detected in blood by this procedure. Sensitivity was 0.04 to 0.24 ng.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store at Room Temperature.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Drums should be stored in a well-ventilated area away from sources of ignition and heat. The storage temperature should not exceed 40 °C.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Store away from oxidizers and reducing agents.
Conditions that could lead to autoxidation (presence of air, light, heat, or heavy metals) or condensation (strongly acidic or basic media) should be avoided during storage. Containers of V2A steel are recommended for both storage and transportation.

Interactions

Methyl isobutyl ketone (MIBK) has recently been shown to potentiate the cholestasis induced by manganese-bilirubin (Mn-BR) or manganese (Mn) in rats. In this study, we investigated the effect of 4-methyl-2-pentanol (4MPOL) and 4-hydroxymethyl isobutyl ketone (4-OHMIBK), two major metabolites of MIBK, on these models of cholestasis. Dosages varying from 1.88 to 15 mmol/kg 4MPOL or 4-OHMIBK were administered once, 18 hr prior to the administration of a cholestatic Mn-BR combination. The cholestatic effect of the manganese-bilirubin combination was enhanced with dosages of 4MPOL of 3.75 mmol/kg and larger. On the other hand, dosages smaller than 15 mmol/kg of 4-OHMIBK did not potentiate the Mn-BR cholestasis. Daily pretreatment for 3 days resulted in an increased response to the cholestatic challenges of either Mn-BR or Mn alone. 4MPOL administered repetitively was a better potentiator than 4-OHMIBK with the Mn-BR model of cholestasis. However, with Mn alone, 4-OHMIBK proved to be more effective. 4MPOL and 4-OHMIBK per se were devoid of cholestatic properties, since the bile flow measured prior to the cholestatic challenge was not decreased and in some cases was significantly greater than that of vehicle-pretreated animals. These results show that MIBK metabolites can potentiate the cholestatic form of hepatotoxicity. /4-methyl-2-pentanol and 4-hydroxymethyl isobutyl ketone (metabolites)/
MnBK and MiBK prolong the duration of ketamine-, pentobarbital-, thiopental- and ethanol-induced loss of righting reflex (LRR) in mice. In equimolar doses, (5 mmol/kg ip), both isomers were equipotent with respect to the enhancement of ketamine-, pentobarbital-, and thiopental-induced LRR. However, MnBK was significantly more effective (twice as effective) than its isomer with respect to enhancing ethanol-induced LRR. An attempt to explain the difference in effectiveness between the two isomers was carried out. The effects of both ketones and their principal metabolites, (2-hexanol (2-HOL), 2,5-hexanedione (2,5-HD), 4-methyl-2-pentanol (4-MPOL) and 4-hydroxy 4-methyl-2-pentanone (HMP)) on ethanol-induced LRR and ethanol elimination were studied in mice. The ketones and their metabolites were dissolved in corn oil and injected intraperitoneally 30 min before 4 g/kg ethanol for LRR and 2 g/kg for ethanol elimination. Ethanol-induced LRR was significantly prolonged by the following dosages (mmol/kg), MnBK, 5; MiBK, 5; 2-HOL, 2.5; 4-MPOL, 2.5; and HMP, 2.5; 2,5-HD, 2.5, however exerted no effect. Concentrations of ethanol in blood or brain upon return of the righting reflex were similar in solvent-treated and control animals. The mean elimination rate of ethanol was slower in groups pretreated with MnBK or 2-HOL as compared to control animals. Ethanol elimination in animals pretreated with MiBK, HMP, 4-MPOL, or 2,5-HD was similar to that in control animals. These ketones are known to have some central depressant action on their own. This by itself could lead to prolongation of ethanol-induced LRR. However, MnBK, as well as one of its principal metabolites, (2-HOL), markedly reduced ethanol elimination. This could explain the observation that MnBK has a greater potentiating effect on ethanol-induced LRR that its isomer, MiBK, which does not affect ethanol elimination.
An experiment /was conducted/ to investigate the mechanism of methyl isobutyl ketone synergism of n-hexane neurotoxicity ... The results suggest that the synergistic action of methyl isobutyl ketone on n-hexane neurotoxicity may be related to its ability to induce liver microsomal cytochrome p450, resulting in increased metabolic activation of n-hexane to more potent neurotoxic metabolites.
The potentiating properties of methyl isobutyl ketone (MIBK) ... on the acute cholestatic response induced by taurolithocholate (TLC) were investigated in male Sprague Dawley rats. Animals were pretreated with 3.75 to 15.0 nmol ... by gavage administration daily for 3 or 7 days. Intravenous injections of taurolithocholate were 5, 10, 15, 20, or 25 mg/kg. Bile was collected over 15 or 30 minute periods to measure bile flow. Daily ketone pretreatment resulted in an enhancement of the diminution in bile flow observed after taurolithocholate challenge. When the ... /ketone was/ administered without taurolithocholate challenge, cholestasis was not observed. Slight increases in bile flow did occur.
For more Interactions (Complete) data for Methyl isobutyl ketone (9 total), please visit the HSDB record page.

Stability Shelf Life

May form peroxides of unknown stability. Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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